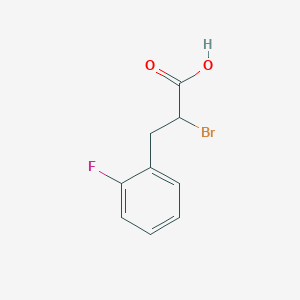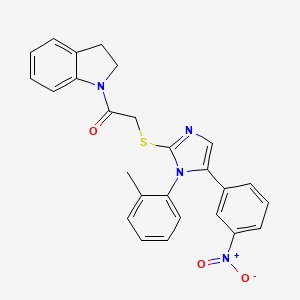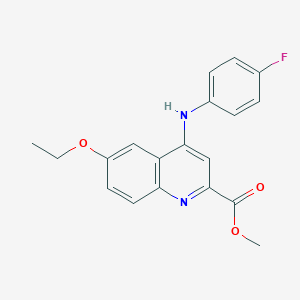
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly against solid tumors.
Mecanismo De Acción
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I transcription factors. This leads to a decrease in rRNA synthesis and ribosome biogenesis, ultimately resulting in cell death. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage through the activation of the p53 pathway, leading to the activation of apoptosis.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and cell cycle arrest, leading to apoptosis. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide also inhibits rRNA synthesis and ribosome biogenesis, leading to a decrease in protein synthesis and cell growth. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its specificity for Pol I transcription, which makes it a promising anticancer agent with minimal off-target effects. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also shown potent antitumor activity in preclinical studies, particularly against solid tumors. However, one of the limitations of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its poor solubility, which may limit its clinical application. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide may have toxic effects on normal cells, which may limit its therapeutic window.
Direcciones Futuras
There are several future directions for the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide as an anticancer agent. One potential direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide-based combination therapies, which may enhance its efficacy and reduce toxicity. Another direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide analogues with improved solubility and pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide in clinical trials, particularly in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide involves several steps, including the condensation of 4-hydroxybenzaldehyde with malononitrile to form 4-(cyanomethyl)benzaldehyde. This intermediate is then reacted with ethyl 3-bromopropionate to form ethyl 3-(4-(cyanomethyl)benzylidene)propanoate. The final step involves the conversion of ethyl 3-(4-(cyanomethyl)benzylidene)propanoate to N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide through a series of reactions.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has shown potent antitumor activity in vitro and in vivo, particularly against cancer cells with high levels of Pol I transcription. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-9-10-18(14-4-2-1-3-5-14)16(19)8-13-21-15-6-11-20-12-7-15/h1-5,15H,6-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDBZLSKIMQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)


![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

